Methyl 2-bromo-3-methoxybenzoate

Overview

Description

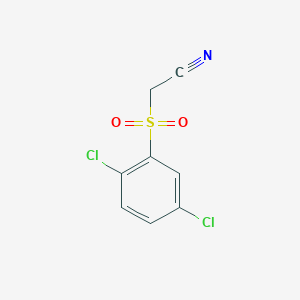

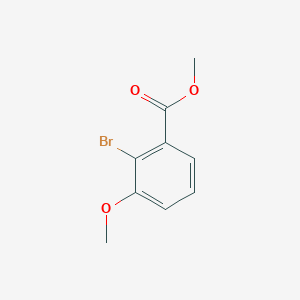

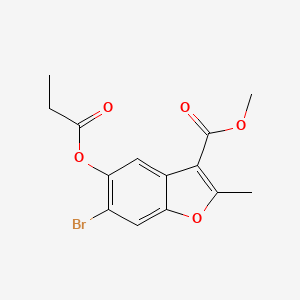

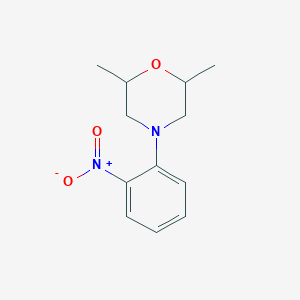

“Methyl 2-bromo-3-methoxybenzoate” is a chemical compound with the molecular formula C9H9BrO3 . It is also known by other names such as “Benzoic acid, 3-bromo-2-methoxy-, methyl ester” and "Methyl o-bromobenzoate" .

Synthesis Analysis

A novel synthesis of gefitinib starting from methyl 3-hydroxy-4-methoxybenzoate has been reported . The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-3-methoxybenzoate” consists of a benzene ring substituted with a bromo group, a methoxy group, and a methyl ester group .Chemical Reactions Analysis

The autopolymerization reaction of 2-bromo-3-methoxythiophene has been studied, which could provide insights into the chemical reactions involving "Methyl 2-bromo-3-methoxybenzoate" .Physical And Chemical Properties Analysis

“Methyl 2-bromo-3-methoxybenzoate” is a solid or semi-solid or liquid substance . It has a molecular weight of 245.07 Da .Scientific Research Applications

Synthesis and Derivatives

- Synthesis Process: The synthesis of Methyl 2-bromo-3-methoxybenzoate involves a complex process. Chen Bing-he (2008) described the synthesis of a closely related compound, Methyl 4-Bromo-2-methoxybenzoate, which was synthesized from 4-bromo-2-fluorotoluene with an overall yield of about 47% and a purity of 99.8% (Chen Bing-he, 2008).

- Use in Bromophenol Derivatives: A study by Zhao et al. (2004) found derivatives of Methyl 2-bromo-3-methoxybenzoate in bromophenol compounds isolated from the red alga Rhodomela confervoides. These compounds were structurally elucidated using spectroscopic methods, although they were found inactive against human cancer cell lines and microorganisms (Zhao et al., 2004).

Chemical and Physical Properties

- Thermochemical Study: A study by Flores et al. (2019) explored the thermochemical properties of methyl methoxybenzoates, which are closely related to Methyl 2-bromo-3-methoxybenzoate. They determined structural and thermochemical properties both experimentally and computationally (Flores et al., 2019).

- Synthesis of Related Compounds: Wu et al. (2014) synthesized a range of benzoxazoles from compounds including N-(2-iodo-/bromo-phenyl)benzamides, which demonstrates the potential utility of bromo-methoxybenzoates in the synthesis of complex organic structures (Wu et al., 2014).

Applications in Drug Synthesis and Modification

- Intermediate in Drug Synthesis: Bao Li-jiao (2013) studied the synthesis of Methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate, a compound closely related to Methyl 2-bromo-3-methoxybenzoate, as an intermediate in the production of bifendate, a liver-protecting drug (Bao Li-jiao, 2013).

- Use in Photodynamic Therapy: Pişkin et al. (2020) synthesized a new zinc phthalocyanine with substituted benzenesulfonamide derivative groups containing a Schiff base, indicating the potential application of bromo-methoxybenzoate derivatives in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Mechanism of Action

Target of Action

Methyl 2-bromo-3-methoxybenzoate is a chemical compound that is primarily used as a pharmaceutical intermediate

Biochemical Pathways

Methyl 2-bromo-3-methoxybenzoate may be involved in various biochemical pathways due to its role as a pharmaceutical intermediate . .

Result of Action

As a pharmaceutical intermediate, it is likely that the effects of Methyl 2-bromo-3-methoxybenzoate would depend on the specific pharmaceutical compounds that it is used to produce .

Safety and Hazards

When handling “Methyl 2-bromo-3-methoxybenzoate”, it is advised to avoid unnecessary personal contact, wear protective clothing, and use it in a well-ventilated area . It is also recommended to avoid contact with incompatible materials and to avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name |

methyl 2-bromo-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMOOUWDJRMZGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59453-47-3 | |

| Record name | Methyl 2-bromo-3-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

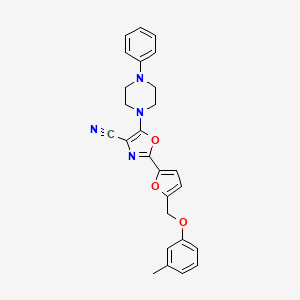

![2,4-dichloro-N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2705947.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(thian-4-yl)acetamide](/img/structure/B2705965.png)